molecular formula C12H7ClF3NO2 B1346744 Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate CAS No. 207231-24-1

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate

Cat. No. B1346744
M. Wt: 289.64 g/mol
InChI Key: WCFMOGCTVPWEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H7ClF3NO21. It has a molecular weight of 289.642.



Synthesis Analysis

The synthesis of Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate can be achieved from 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester3.



Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is 1S/C12H7ClF3NO2/c1-2-19-12(18)6-4-17-11-5(8(6)13)3-7(14)9(15)10(11)16/h3-4H,2H2,1H32.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.



Physical And Chemical Properties Analysis

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is a white to yellow solid2. It should be stored at a temperature of 2-8°C2.


Scientific Research Applications

NMR Studies

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate and its derivatives have been the subject of extensive Nuclear Magnetic Resonance (NMR) studies. These studies have been pivotal in understanding the chemical shifts and coupling constants of this compound, contributing significantly to the field of magnetic resonance in chemistry (Podányi et al., 1996).

Chemical Reactions and Syntheses

The compound has been used in various chemical reactions and syntheses. For instance, it has been involved in the preparation of N-propyl and N-propadienyl derivatives, which have further applications in medicinal chemistry and drug synthesis (Rádl & Kovářová, 1991). Additionally, its synthesis using aluminum metal as a catalyst under microwave-assistance has been researched, indicating its potential in green chemistry and efficient synthesis methods (Song Bao-an, 2012).

Pharmaceutical Applications

While avoiding specific drug uses and dosages, it's notable that this compound is a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in creating new medicinal compounds, such as antibiotics and other therapeutics (Koga et al., 1980), (Sheu et al., 1998).

Analytical Chemistry

This compound and its derivatives have also been a subject of interest in analytical chemistry, particularly in the development of methods for their synthesis and identification. These studies have contributed to a deeper understanding of their chemical properties and potential applications in various fields, including drug discovery and synthesis (Ukrainets et al., 2009).

Catalysis and Green Chemistry

The use of Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate in catalysis and green chemistry has been explored. Its reactions under different conditions and the use of sustainable catalysts highlight its role in developing eco-friendly chemical processes (Yang Li et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements2. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area4.


Future Directions

There is no specific information available about the future directions of research or applications involving Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-2-19-12(18)6-4-17-11-5(8(6)13)3-7(14)9(15)10(11)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMOGCTVPWEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640867
Record name Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate

CAS RN

207231-24-1
Record name Ethyl 4-chloro-6,7,8-trifluoro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207231-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate (59.0 g) and POCl3 (500 ml) was refluxed for 8 h. Excess POCl3 was distilled off, the residue was removed into the mixture of ice and water. Solid NaHCO3 was added into the mixture to pH 7˜8 and the precipitated solid was isolated by filtration. The crude was recrystallized by toluene to afford the title compound (41.3 g, 65.6% yield), mp: 110-112° C.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
65.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate

Citations

For This Compound
1
Citations
Q Hao, J Pan, Y Li, Z Cai, W Zhou - Organic Process Research & …, 2013 - ACS Publications
An improved process of the novel HMG CoA reductase inhibitor SIPI-4884 has been developed for early preclinical pharmacology and safety studies, and it was made up with an …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.